

The Pharmacokinetics of Sulfachloropyridazine in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfachloropyridazine (sodium)*

Cat. No.: *B7818969*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of sulfachloropyridazine (SCP) in poultry. Sulfachloropyridazine is a sulfonamide antibiotic frequently utilized in the poultry industry for the treatment and prevention of bacterial and protozoal infections.^{[1][2]} A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal times to safeguard public health. This document synthesizes available data on SCP pharmacokinetics in poultry, presents it in a clear and comparative format, details experimental methodologies, and visualizes key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of sulfachloropyridazine in chickens has been investigated following both intravenous (IV) and oral (p.o.) administration. The following table summarizes the key pharmacokinetic parameters derived from studies in healthy chickens. It is important to note that pharmacokinetic parameters can be influenced by factors such as the health status of the bird, with studies showing that plasma concentrations of SCP were higher and the half-life was reduced in chickens with infectious coryza.^[3]

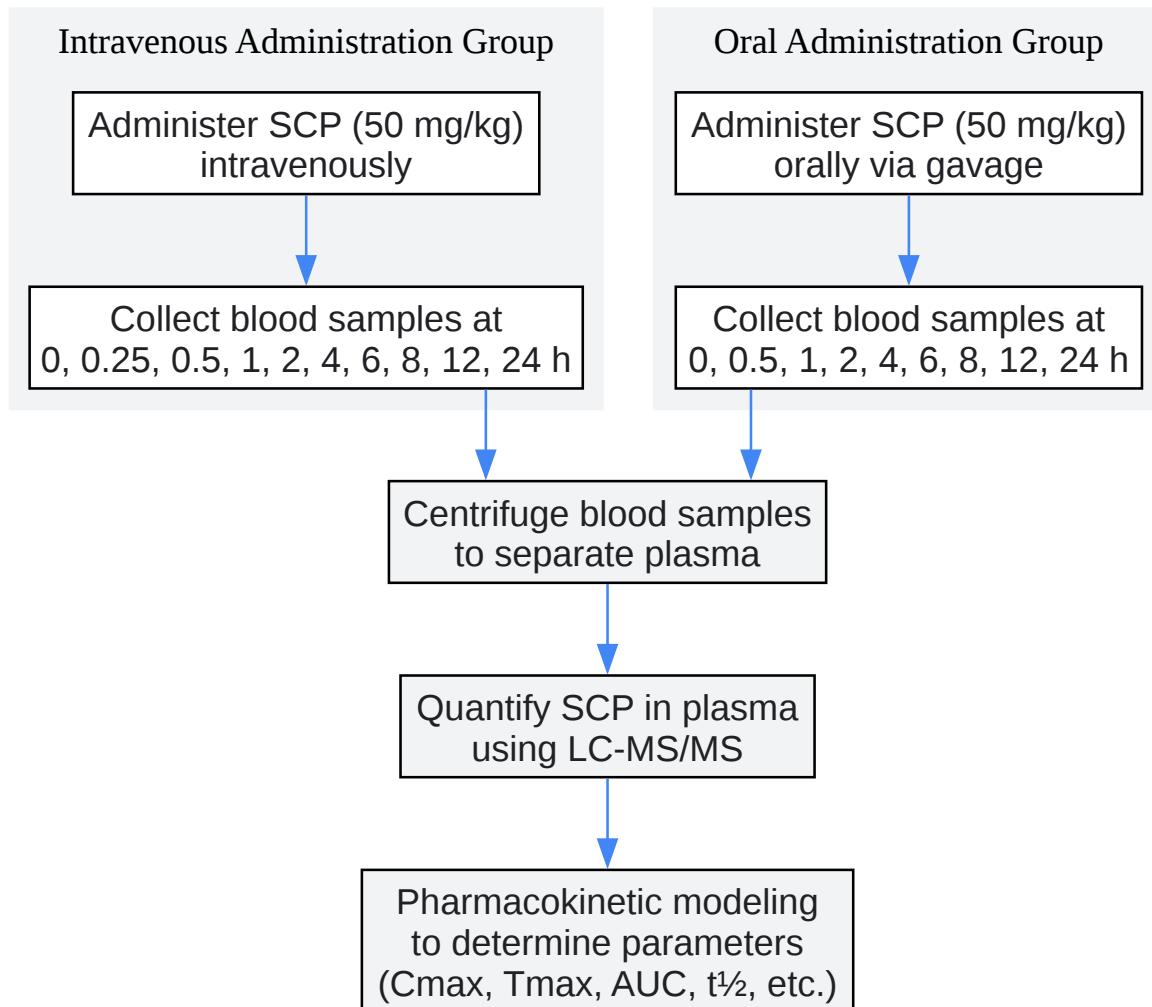
Parameter	Intravenous (IV) Administration (50 mg/kg)	Oral (p.o.) Administration (50 mg/kg)	Reference
Maximum Plasma Concentration (Cmax)	-	35.60 ± 2.10 µg/mL	[4]
Time to Maximum Plasma Concentration (Tmax)	-	4.00 ± 0.25 h	[4]
Elimination Half-life (t _{1/2} β)	10.20 ± 0.80 h	12.50 ± 1.10 h	[4]
Area Under the Curve (AUC)	310.40 ± 25.20 µg.h/mL	285.30 ± 22.80 µg.h/mL	[4]
Volume of Distribution (Vd)	1.25 ± 0.15 L/kg	-	[4]
Total Body Clearance (ClB)	0.16 ± 0.02 L/kg/h	-	[4]
Bioavailability (F)	-	~92% (calculated from AUC data)	[4]

Tissue Distribution and Residue Depletion

Understanding the distribution of sulfachloropyridazine into edible tissues and its subsequent depletion is paramount for establishing appropriate withdrawal periods. Sulfonamides, as a class, are known to be rapidly absorbed from the gastrointestinal tract and distributed to various body tissues and fluids.[\[1\]](#)[\[2\]](#) The persistence of SCP residues has been noted to be significantly longer in feathers compared to edible tissues, which has implications for the use of feather meal in animal feed.[\[1\]](#)[\[2\]](#)[\[5\]](#)

The following table summarizes the concentration of sulfachloropyridazine found in various tissues of broiler chickens after a five-day oral administration of 30 mg/kg/day.

Time After Treatment Cessation (Days)	Muscle (µg/kg)	Liver (µg/kg)	Feathers (µg/kg)	Reference
7	20.54	<10 (LOD)	2858.78	[1]
14	<5 (LOD)	<10 (LOD)	545.61	[1]
21	<5 (LOD)	<10 (LOD)	183.39	[1]
32	<5 (LOD)	<10 (LOD)	68.45	[1]
38	<5 (LOD)	<10 (LOD)	35.19	[1]
55	-	-	Depletion Time (below LOD of 10 µg/kg)	[2][5]


LOD = Limit of Detection

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the pharmacokinetic and residue depletion studies of sulfachloropyridazine in poultry.

Pharmacokinetic Study Protocol

A typical pharmacokinetic study to determine the parameters listed in the first table would follow the workflow below. This involves administering the drug both intravenously and orally to different groups of birds and then collecting blood samples at specific time points to measure the drug concentration in the plasma.

[Click to download full resolution via product page](#)

Workflow for a typical pharmacokinetic study of Sulfachloropyridazine in poultry.

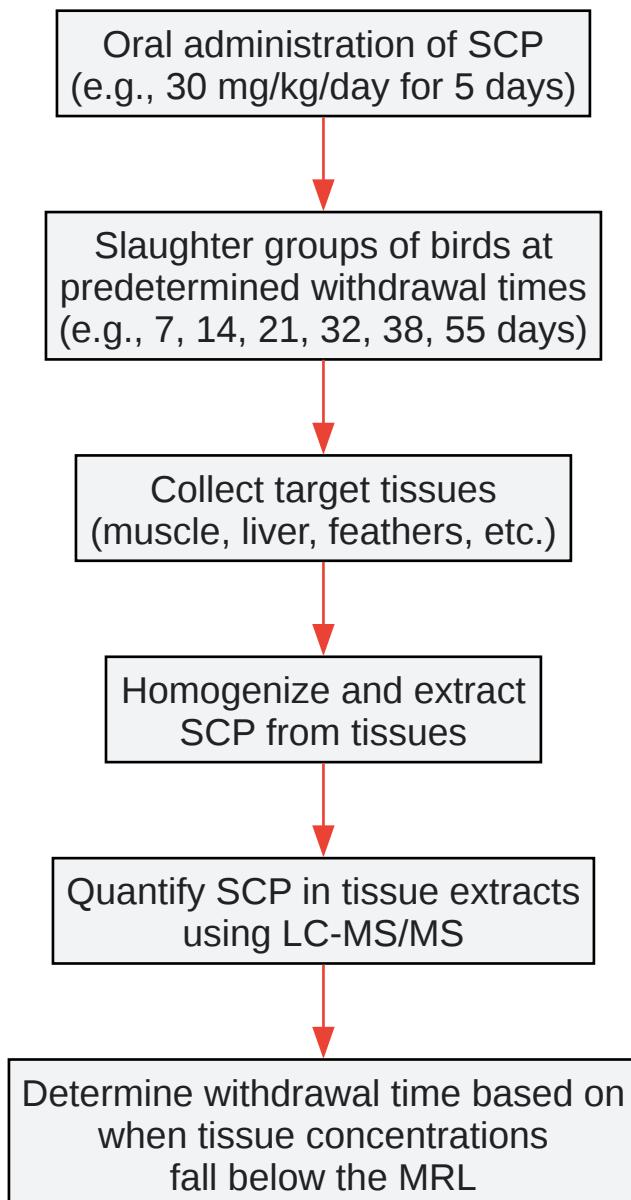
Animal Model: Healthy broiler chickens, typically around 30-45 days of age, are used.[6][7] The birds are housed in controlled environments to avoid contamination.[1]

Drug Administration:

- Intravenous (IV): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered into a wing vein.[4]
- Oral (p.o.): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered directly into the crop using an orogastric tube or gavage to ensure accurate

dosing.[1][4]

Blood Sampling: Blood samples are collected from a wing vein at predetermined time points before and after drug administration. Typical time points for IV administration are 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. For oral administration, typical time points are 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[7]


Sample Processing and Analysis:

- Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.[7]
- The plasma is stored at -20°C until analysis.[7]
- The concentration of sulfachloropyridazine in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][8]

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, volume of distribution, and clearance.[7]

Tissue Residue Depletion Study Protocol

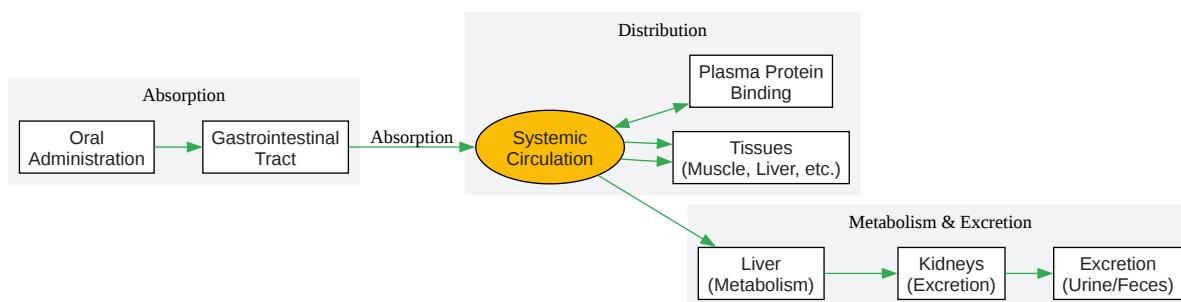
The protocol for a tissue residue depletion study is designed to determine the time it takes for the drug concentration in various tissues to fall below the Maximum Residue Limit (MRL).

[Click to download full resolution via product page](#)

Workflow for a tissue residue depletion study of Sulfachloropyridazine in poultry.

Animal Model and Dosing: A larger number of broiler chickens are typically used and are administered a therapeutic dose of sulfachloropyridazine orally for several consecutive days (e.g., 30 mg/kg body weight daily for 5 days).^[1]

Sample Collection: Groups of birds are slaughtered at various time points after the cessation of treatment.^[1] Samples of target tissues, including muscle, liver, kidney, skin with fat, and feathers, are collected from each bird.^{[1][9]}


Sample Preparation and Analysis:

- Tissue samples are homogenized to ensure uniformity.[5]
- Sulfachloropyridazine is extracted from the tissue homogenates using an appropriate solvent extraction method, often followed by solid-phase extraction (SPE) for sample clean-up.[1][5]
- The concentration of sulfachloropyridazine in the extracts is quantified using a validated LC-MS/MS method.[1][5] The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2]

Data Analysis: The depletion of sulfachloropyridazine from each tissue is plotted over time, and a statistical analysis is performed to calculate the withdrawal time, which is the time required for the drug residue to deplete below the established MRL.[1]

Signaling Pathways and Logical Relationships

The pharmacokinetic processes of sulfachloropyridazine can be visualized as a logical flow from administration to elimination.

[Click to download full resolution via product page](#)

Pharmacokinetic pathway of orally administered Sulfachloropyridazine in poultry.

This diagram illustrates the journey of sulfachloropyridazine following oral administration. After ingestion, it is absorbed from the gastrointestinal tract into the systemic circulation. From the bloodstream, it is distributed to various tissues and may bind to plasma proteins. The drug is then metabolized, primarily in the liver, and the parent drug and its metabolites are excreted, mainly by the kidneys. The high oral bioavailability of approximately 92% suggests efficient absorption from the GI tract.^[4] The volume of distribution being greater than 1 L/kg indicates that the drug is well-distributed throughout the body tissues.^[4] The elimination half-life of over 10 hours for both IV and oral routes signifies a relatively moderate rate of elimination from the body.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 3. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Pharmacokinetics of Sulfachloropyridazine in Poultry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7818969#pharmacokinetics-of-sulfachloropyridazine-in-poultry\]](https://www.benchchem.com/product/b7818969#pharmacokinetics-of-sulfachloropyridazine-in-poultry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com